Dibutyl 2-[[4-chloro-6-[(1,5-dibutoxy-1,5-dioxopentan-2-yl)amino]-1,3,5-triazin-2-yl]amino]pentanedioate
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Overview
Description
Dibutyl 2-[[4-chloro-6-[(1,5-dibutoxy-1,5-dioxopentan-2-yl)amino]-1,3,5-triazin-2-yl]amino]pentanedioate is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a triazine ring substituted with chloro and amino groups, and ester functionalities
Preparation Methods
The synthesis of Dibutyl 2-[[4-chloro-6-[(1,5-dibutoxy-1,5-dioxopentan-2-yl)amino]-1,3,5-triazin-2-yl]amino]pentanedioate typically involves multiple steps. The process begins with the preparation of the triazine ring, followed by the introduction of the chloro and amino groups. The final step involves the esterification of the compound with dibutyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process .
Chemical Reactions Analysis
Dibutyl 2-[[4-chloro-6-[(1,5-dibutoxy-1,5-dioxopentan-2-yl)amino]-1,3,5-triazin-2-yl]amino]pentanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The chloro group in the triazine ring can be substituted with other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .
Scientific Research Applications
Dibutyl 2-[[4-chloro-6-[(1,5-dibutoxy-1,5-dioxopentan-2-yl)amino]-1,3,5-triazin-2-yl]amino]pentanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of Dibutyl 2-[[4-chloro-6-[(1,5-dibutoxy-1,5-dioxopentan-2-yl)amino]-1,3,5-triazin-2-yl]amino]pentanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions. Detailed studies are required to fully elucidate the exact mechanisms .
Comparison with Similar Compounds
Dibutyl 2-[[4-chloro-6-[(1,5-dibutoxy-1,5-dioxopentan-2-yl)amino]-1,3,5-triazin-2-yl]amino]pentanedioate can be compared with similar compounds such as:
Glutamic acid, N,N’- (6-chloro-s-triazine-2,4-diyl)di-, tetrabutyl ester: Similar structure but different functional groups.
N2,N4-dibutyl-6-chloro-N2,N4-bis(1,2,2,6,6-pentamethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine: Another triazine derivative with different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
7252-30-4 |
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Molecular Formula |
C29H48ClN5O8 |
Molecular Weight |
630.2 g/mol |
IUPAC Name |
dibutyl 2-[[4-chloro-6-[(1,5-dibutoxy-1,5-dioxopentan-2-yl)amino]-1,3,5-triazin-2-yl]amino]pentanedioate |
InChI |
InChI=1S/C29H48ClN5O8/c1-5-9-17-40-23(36)15-13-21(25(38)42-19-11-7-3)31-28-33-27(30)34-29(35-28)32-22(26(39)43-20-12-8-4)14-16-24(37)41-18-10-6-2/h21-22H,5-20H2,1-4H3,(H2,31,32,33,34,35) |
InChI Key |
CCGKNDMLROBGLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCC(C(=O)OCCCC)NC1=NC(=NC(=N1)Cl)NC(CCC(=O)OCCCC)C(=O)OCCCC |
Origin of Product |
United States |
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